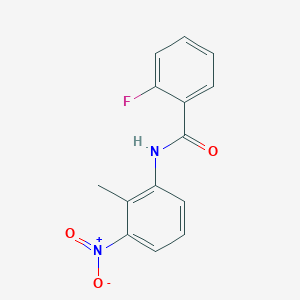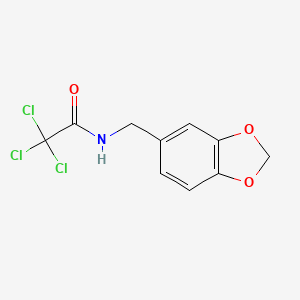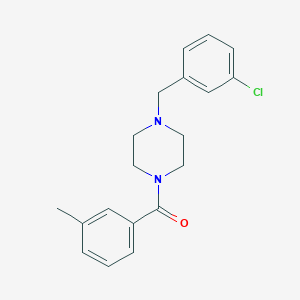
2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as FMN and has been synthesized using different methods.
作用機序
The mechanism of action of 2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide is not yet fully understood. However, studies have shown that FMN inhibits the activity of enzymes involved in various cellular processes. FMN inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. FMN also inhibits the activity of histone deacetylases, enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that FMN can induce apoptosis in cancer cells by activating caspases. FMN has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In addition, FMN has been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression.
実験室実験の利点と制限
One of the advantages of using 2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide in lab experiments is its high purity and yield. This compound can be synthesized using different methods with high yield and purity. Another advantage is its potential applications in various areas of scientific research, including cancer and bacterial research. However, one of the limitations of using FMN in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide. One direction is to further investigate its potential applications in cancer research. Studies can focus on the mechanism of action of FMN in cancer cells and its potential as a therapeutic agent. Another direction is to investigate its potential as an antibacterial agent. Studies can focus on the mechanism of action of FMN in bacteria and its potential as an alternative to antibiotics. In addition, future research can focus on improving the solubility of FMN in water to make it more versatile in lab experiments.
合成法
The synthesis of 2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide can be achieved using different methods. One of the commonly used methods is the reaction between this compound and benzoyl chloride in the presence of a base. This method yields a pure form of FMN with high yield. Another method is the reaction between this compound and benzoyl isocyanate in the presence of a base. This method also yields a pure form of FMN with high yield.
科学的研究の応用
2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide has potential applications in various areas of scientific research. This compound has been studied for its anticancer properties. Studies have shown that FMN inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FMN has also been studied for its potential as an antibacterial agent. Studies have shown that FMN can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2-fluoro-N-(2-methyl-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-9-12(7-4-8-13(9)17(19)20)16-14(18)10-5-2-3-6-11(10)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCFYRXWCRDNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5811319.png)
![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)


![2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5811348.png)

![4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5811371.png)





![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)
